molecular formula C17H12F3NO3 B13415951 alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid CAS No. 51234-70-9

alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid

Cat. No.: B13415951
CAS No.: 51234-70-9
M. Wt: 335.28 g/mol
InChI Key: IWQDAJHWXYWODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoxazole ring, a trifluoromethyl group, and an acetic acid moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid typically involves multiple steps, including cyclization, acylation, and oxidation reactions. The starting materials often include substituted benzoxazoles and trifluoromethylated aromatic compounds. The reaction conditions may vary, but common reagents include acyl chlorides, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or urea peroxide.

    Reduction: Reduction reactions may involve the use of palladium catalysts or other reducing agents.

    Substitution: Substitution reactions can occur at various positions on the benzoxazole ring or the aromatic ring, using reagents like halides or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, urea peroxide.

    Reducing Agents: Palladium catalysts, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and enzymes. Its trifluoromethyl group can enhance binding affinity and specificity in biochemical assays.

Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific molecular pathways.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity, while the benzoxazole ring may facilitate interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • alpha-Methyl-3-(trifluoromethyl)benzyl alcohol
  • alpha-Methyl-2-(trifluoromethyl)benzyl alcohol
  • alpha-Cyclopropyl-4-fluoro-alpha-methyl-benzyl alcohol

Comparison: Compared to these similar compounds, alpha-Methyl-2-(3-trifluoromethylphenyl)-5-benzoxazoleacetic acid stands out due to its benzoxazole ring, which imparts unique chemical properties and potential biological activities. The presence of the trifluoromethyl group further enhances its reactivity and binding affinity, making it a valuable compound for various scientific applications.

Properties

CAS No.

51234-70-9

Molecular Formula

C17H12F3NO3

Molecular Weight

335.28 g/mol

IUPAC Name

2-[2-[3-(trifluoromethyl)phenyl]-1,3-benzoxazol-5-yl]propanoic acid

InChI

InChI=1S/C17H12F3NO3/c1-9(16(22)23)10-5-6-14-13(8-10)21-15(24-14)11-3-2-4-12(7-11)17(18,19)20/h2-9H,1H3,(H,22,23)

InChI Key

IWQDAJHWXYWODB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.